molecular formula C17H26N2O2 B13175514 Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate

Cat. No.: B13175514
M. Wt: 290.4 g/mol
InChI Key: RUNXGQHSGMQABU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate is a chemical compound with the molecular formula C17H26N2O2. It is a piperidine derivative that has found applications in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate typically involves the reaction of tert-butyl 4-(3-methylphenyl)piperidine-1-carboxylate with an amine source under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride or potassium carbonate, and a suitable solvent like dimethylformamide (DMF) or tetrahydrofuran (THF). The reaction mixture is usually stirred at room temperature or slightly elevated temperatures until the desired product is formed .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Oxidation: Corresponding ketones or carboxylic acids.

    Reduction: Corresponding amines or alcohols.

    Substitution: Halogenated derivatives.

Scientific Research Applications

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Employed in the study of biological pathways and mechanisms.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in drug development.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it valuable in various research and industrial applications .

Properties

Molecular Formula

C17H26N2O2

Molecular Weight

290.4 g/mol

IUPAC Name

tert-butyl 3-amino-4-(3-methylphenyl)piperidine-1-carboxylate

InChI

InChI=1S/C17H26N2O2/c1-12-6-5-7-13(10-12)14-8-9-19(11-15(14)18)16(20)21-17(2,3)4/h5-7,10,14-15H,8-9,11,18H2,1-4H3

InChI Key

RUNXGQHSGMQABU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2CCN(CC2N)C(=O)OC(C)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.